Cbz-beta-N,N-dimethylamino-D-Ala
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Overview
Description
Cbz-beta-N,N-dimethylamino-D-Ala is a compound that belongs to the class of Cbz-protected amino acidsThis compound is particularly significant in peptide synthesis and other organic reactions due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-beta-N,N-dimethylamino-D-Ala typically involves the protection of the amino group of beta-N,N-dimethylamino-D-alanine with the Cbz group. This can be achieved using Cbz-Cl (benzyloxycarbonyl chloride) under Schotten-Baumann conditions or with an organic base. The reaction mechanism involves the nucleophilic attack of the amine on the highly reactive chloroformate, resulting in the formation of the Cbz-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cbz-beta-N,N-dimethylamino-D-Ala undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using H2/Pd-C or other hydrogenation methods.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Pd-C, Zn/HCl, Na/NH3
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can lead to the formation of carboxylic acids, while reduction with H2/Pd-C results in the removal of the Cbz group, yielding the free amine .
Scientific Research Applications
Cbz-beta-N,N-dimethylamino-D-Ala has several scientific research applications, including:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Studied for its role in protein engineering and enzyme studies.
Medicine: Investigated for potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cbz-beta-N,N-dimethylamino-D-Ala involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Cbz group can be selectively removed under mild conditions, such as catalytic hydrogenation, to yield the free amine. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic reactions .
Comparison with Similar Compounds
Similar Compounds
- **Cbz-beta-N,N-dimethylamino-L-Ala
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(2R)-3-(dimethylamino)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-15(2)8-11(12(16)17)14-13(18)19-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,18)(H,16,17)/t11-/m1/s1 |
InChI Key |
VSFAUTHXTNQGIE-LLVKDONJSA-N |
Isomeric SMILES |
CN(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CN(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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